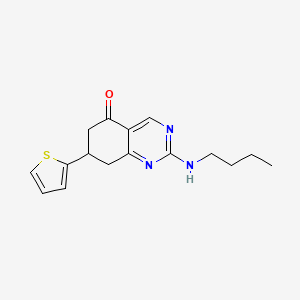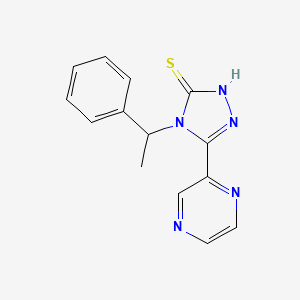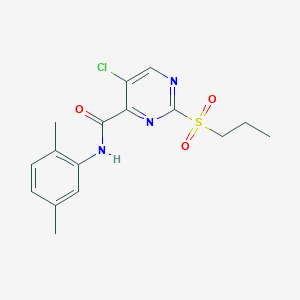
2-(butylamino)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone
Vue d'ensemble
Description
2-(Butylamino)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone, also known as BTAQ, is a chemical compound that has gained significant attention in the field of medicinal chemistry. BTAQ belongs to the quinazolinone family of compounds, which are known for their diverse biological activities.
Applications De Recherche Scientifique
2-(butylamino)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone has been found to exhibit a range of biological activities, including anticancer, antiviral, and antimicrobial properties. It has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been found to inhibit the replication of the hepatitis C virus and the human immunodeficiency virus (HIV). In addition, this compound has been shown to have antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Mécanisme D'action
The exact mechanism of action of 2-(butylamino)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival. Additionally, this compound has been shown to inhibit the activity of the mTOR signaling pathway, which is involved in cell growth and metabolism.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been found to inhibit angiogenesis, the formation of new blood vessels, which is important for the growth and spread of tumors. In addition, this compound has been shown to decrease the expression of several genes that are involved in inflammation and immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-(butylamino)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. This compound has also been found to have relatively low toxicity, which is important for drug development. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions for research on 2-(butylamino)-7-(2-thienyl)-7,8-dihydro-5(6H)-quinazolinone. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of interest is the development of combination therapies that incorporate this compound with other anticancer drugs. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas, such as antiviral and antimicrobial therapy.
In conclusion, this compound is a promising compound with diverse biological activities. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on this compound and its derivatives is needed to fully understand its potential as a therapeutic agent.
Propriétés
IUPAC Name |
2-(butylamino)-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-2-3-6-17-16-18-10-12-13(19-16)8-11(9-14(12)20)15-5-4-7-21-15/h4-5,7,10-11H,2-3,6,8-9H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBCKWKJLPPYBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC=C2C(=N1)CC(CC2=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4398005.png)
![N-{5-[(benzylamino)sulfonyl]-2-methoxyphenyl}benzamide](/img/structure/B4398009.png)

![1-(2,5-dimethylbenzyl)-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4398022.png)

![2-{[4-(allyloxy)-3-chloro-5-methoxybenzyl]amino}-2-methyl-1-propanol hydrochloride](/img/structure/B4398027.png)
![{3-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]propyl}formamide](/img/structure/B4398029.png)
![1-{[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]acetyl}-4-phenylpiperazine](/img/structure/B4398034.png)

![2-furyl[1-(2-methoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B4398057.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4398065.png)
![1-[(4-fluoro-3-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B4398078.png)

![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4398101.png)